Product packaging for 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one(Cat. No.:)

3-(Piperazin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B13329615
M. Wt: 244.29 g/mol
InChI Key: VZGWKDBFRBVUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Piperazin-1-ylmethyl)-2H-chromen-2-one is a chemical compound with the CAS Registry Number 1210809-23-6 . It has a molecular formula of C 14 H 16 N 2 O 2 and a molecular weight of 244.29 g/mol . The compound features a coumarin (2H-chromen-2-one) core structure substituted with a piperazinylmethyl group, a hybrid structure that may be of interest in various pharmacological and chemical research areas . As a coumarin derivative, this compound is part of a well-known class of compounds with a wide range of documented biological activities. The integration of the piperazine moiety is a common strategy in medicinal chemistry to modulate the physicochemical properties and binding affinity of lead molecules. Researchers may investigate this compound as a potential scaffold in drug discovery, a building block in organic synthesis, or a candidate for biochemical screening. Specific research applications could include the development of receptor ligands or enzyme inhibitors, but researchers should consult the current scientific literature for validated targets and mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B13329615 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(piperazin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C14H16N2O2/c17-14-12(10-16-7-5-15-6-8-16)9-11-3-1-2-4-13(11)18-14/h1-4,9,15H,5-8,10H2

InChI Key

VZGWKDBFRBVUPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

Structure Activity Relationship Sar Studies of 3 Piperazin 1 Ylmethyl 2h Chromen 2 One Analogues

Elucidation of Key Pharmacophoric Features within the Chromenone Moiety

The 2H-chromen-2-one, or coumarin (B35378), nucleus is a key pharmacophore whose biological activity is significantly modulated by the nature and position of its substituents. The aromatic ring and the lactone group are recognized as important features for promoting hydrophobic and hydrogen-bonding interactions, respectively nih.gov.

Systematic modifications of the coumarin ring in various coumarin-piperazine series have demonstrated that even minor changes can lead to substantial differences in biological affinity. For instance, the introduction of substituents at the C-4 position has been shown to be a critical determinant of activity. In one study, the conversion of a 4-methyl group to a 4-methoxy group on the coumarin ring resulted in reduced affinity for α1A, α1B, and D2 receptors nih.gov. Conversely, the presence of a methyl group at C-4 was found to be beneficial for high affinity in certain series nih.gov.

Substitutions on the benzene (B151609) ring of the coumarin scaffold also play a significant role. While the introduction of a methyl group or a chlorine atom at the C-5 or C-6 position appears to have a negligible effect on receptor affinity, placing these same substituents at the C-8 position can increase affinity for D2, 5-HT1A, and 5-HT2A receptors nih.gov. Furthermore, moving a methoxy (B1213986) group from the C-7 position to other locations or altering the connection point of the side chain from C-4 to C-3 has been shown to decrease activity in specific assays, highlighting the precise structural requirements for optimal biological response nih.gov.

Table 1: Influence of Chromenone Moiety Substitution on Receptor Affinity
Compound SeriesPosition of SubstitutionSubstituentEffect on Affinity/ActivityReference
Coumarin-piperazine derivativesC-44-methyl to 4-methoxyReduced affinity for α1A, α1B, and D2 receptors nih.gov
Coumarin-piperazine derivativesC-5 or C-6Methyl or ChlorineDoes not significantly affect affinity nih.gov
Coumarin-piperazine derivativesC-8Methyl or ChlorineMay increase affinity to D2, 5-HT1A, and 5-HT2A receptors nih.gov
4-methyl-2H-chromen-2-one derivativesC-6Acetyl groupDecreased 5-HT1A receptor binding affinity nih.gov
4-methyl-2H-chromen-2-one derivativesC-8Acetyl groupIncreased 5-HT1A receptor affinity (with ortho-methoxy on phenylpiperazine) nih.gov

Influence of Substituents on the Piperazine (B1678402) Ring on Receptor Affinity and Enzyme Inhibition

The piperazine ring and its substituents are pivotal for the biological activity of this class of compounds. The N-4 nitrogen of the piperazine ring is a common point of modification, often bearing an aryl group. The nature and substitution pattern of this aryl ring have a profound impact on receptor affinity.

Studies have consistently shown that an o-methoxyphenyl group attached to the piperazine ring is highly favorable for affinity towards α1-adrenergic and D2 dopaminergic receptors nih.gov. The removal of this methoxy group or its replacement with a heterocyclic ring, such as pyrimidine (B1678525) or pyridine (B92270), leads to a decrease in affinity nih.gov. The superiority of the o-methoxyphenyl group over phenyl, pyrimidine, and pyridine groups has been established for these receptors nih.gov.

For serotonin (B10506) receptors, the position of the substituent on the phenyl ring of the piperazine moiety is a decisive factor. It has been observed that substituents in the ortho or meta position have a significant effect on the affinity for 5-HT1A receptors, irrespective of their chemical nature nih.gov. In some series, derivatives with a methoxy group in the meta position of the phenyl ring exhibited the strongest affinity for the 5-HT2A receptor nih.gov.

Table 2: Effect of Piperazine Ring Substituents on Receptor Affinity
Receptor TargetSubstituent on N-4 of PiperazineObservationReference
α1A and D2 Receptorso-methoxyphenylHighest affinity observed nih.gov
α1A and D2 Receptorsphenyl, pyrimidine, or pyridineLower affinity compared to o-methoxyphenyl nih.gov
5-HT1A ReceptorsSubstituents at ortho or meta position of the phenyl ringDecisive for affinity, regardless of chemical nature nih.gov
5-HT2A ReceptorsMethoxy group at meta position of the phenyl ringStrongest affinity observed in one study nih.gov

Impact of the Methylene (B1212753) Linker on Binding Interactions and Biological Efficacy

The linker connecting the chromenone scaffold and the piperazine ring, while seemingly simple, plays a crucial role in orienting the two key pharmacophores within the receptor binding pocket. The length, rigidity, and chemical nature of this linker can significantly influence biological activity.

Studies investigating the length of the linker have yielded varied results depending on the specific biological target. For instance, in a series of coumarin derivatives targeting the 5-HT1A receptor, minimal differences in affinity were observed when using either a three or four-carbon linker nih.gov. However, in another context involving histamine (B1213489) H3 receptor antagonists, extending the alkyl chain length in a series of piperazine derivatives led to a decrease in affinity nih.gov.

The chemical nature of the linker is also a critical factor. The presence of functional groups, such as a hydroxyl group, within the linker can negatively impact affinity and activity toward certain serotonergic receptors nih.gov. The proximity of a carbonyl moiety to the piperazine nitrogen can drastically affect the pKa of the piperazine, which in turn influences its protonation state and solubility, key factors for biological interactions nih.gov. It has been shown that separating the carbonyl from the basic nitrogen of the piperazine by four or more methylene units can mitigate this detrimental effect on pKa nih.gov.

Positional Isomerism and Stereochemical Considerations in SAR

Positional isomerism, which involves the differential placement of functional groups on the molecular scaffold, is a key aspect of the SAR of these compounds. As discussed previously, the position of substituents on both the chromenone ring and the arylpiperazine moiety dramatically influences receptor affinity. For example, the shift of a substituent from the C-6 to the C-8 position on the coumarin ring can switch a compound from being inactive to active nih.gov. Similarly, the ortho, meta, or para positioning of a substituent on the phenyl ring of the piperazine dictates the affinity for various receptors nih.govnih.gov.

Stereochemistry, the three-dimensional arrangement of atoms, also introduces a layer of complexity and opportunity in drug design. While the core 3-(piperazin-1-ylmethyl)-2H-chromen-2-one structure is achiral, the introduction of chiral centers, for instance, through substituents on the piperazine ring or the linker, can lead to stereoisomers with different biological activities. In one study on CXCR3 chemokine antagonists, the introduction of an ethyl group at the 2'-position of the piperazine ring in a specific series led to stereoisomers where the (S)-enantiomer exhibited significantly higher receptor affinity (IC50 of 0.2 nM) nih.gov. This highlights the importance of stereochemical considerations for achieving optimal interaction with the chiral environment of a biological target.

Comparative Analysis of Piperazine and Piperidine (B6355638) Derivatives

The replacement of the piperazine ring with a piperidine moiety is a common strategy in medicinal chemistry to probe the importance of the second nitrogen atom and to modulate the physicochemical properties of the compound. Comparative studies have revealed that this substitution can have a significant and target-dependent impact on biological activity.

Table 3: Comparative Receptor Affinities of Piperazine vs. Piperidine Analogues
Compound PairCore MoietyHistamine H3 Receptor (hH3R) Ki (nM)Sigma-1 Receptor (σ1R) Ki (nM)Reference
Compound 4Piperazine3.171531 nih.gov
Compound 5Piperidine7.703.64 nih.gov

Pharmacological Profile and Molecular Target Elucidation

Enzyme Inhibition Studies

Bacterial Enzyme Targets (e.g., SaFabI, DNA Gyrase)

The coumarin (B35378) nucleus is a known inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial replication. nih.govsemanticscholar.org Compounds containing the coumarin scaffold can inhibit the ATPase activity of the GyrB subunit, competing with ATP for the binding site. mdpi.com The combination of a coumarin moiety with other fragments, such as quinolones, has been explored to enhance antibacterial activity. semanticscholar.org

Furthermore, the synthesis of novel piperazine-based coumarin derivatives has been undertaken to investigate their potential as DNA gyrase inhibitors. nih.gov Molecular docking studies on some of these more complex derivatives suggest potential binding to the active site of E. coli DNA gyrase subunit B. nih.gov However, no studies were identified that specifically tested or quantified the inhibitory activity of 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one against DNA gyrase or other bacterial enzymes like Staphylococcus aureus FabI (SaFabI).

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents used in cosmetics and medicine to address hyperpigmentation. nih.govnih.gov Various coumarin derivatives have been synthesized and evaluated as tyrosinase inhibitors. nih.govresearchgate.net The inhibitory mechanism can be competitive, with the compounds binding to the enzyme's active site. researchgate.net

Similarly, piperazine-containing scaffolds have been investigated for their tyrosinase inhibition potential. mdpi.com While the general classes of both coumarin and piperazine (B1678402) derivatives show promise, specific kinetic studies and mechanistic elucidation for this compound in the context of tyrosinase inhibition are not documented in the available literature.

Receptor Ligand Binding and Modulation

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A)

The coumarin-piperazine framework is a prominent scaffold for ligands targeting serotonin receptors, which are crucial in the pathophysiology and treatment of various CNS disorders. semanticscholar.org Numerous studies have focused on derivatives where an arylpiperazine moiety is connected to the coumarin ring, often via an alkyl linker. nih.govmdpi.comsemanticscholar.org These compounds have shown high, often nanomolar, affinity for both 5-HT1A and 5-HT2A receptors. nih.govmdpi.com The nature of substituents on both the coumarin and the arylpiperazine ring, as well as the length of the linker, significantly influences binding affinity and receptor subtype selectivity. nih.govsemanticscholar.org For instance, some 8-acetyl-7-propoxy-4-methylcoumarin derivatives with substituted phenylpiperazines exhibit potent 5-HT1A receptor affinity. nih.gov However, specific radioligand binding assays detailing the affinity (e.g., Ki values) of the simpler, unsubstituted this compound for any serotonin receptor subtype have not been reported.

Dopamine (B1211576) Receptor Subtype (D2) Affinity

N-arylpiperazine derivatives are well-known for their interaction with dopaminergic receptors, particularly the D2 subtype. nih.gov The combination of this moiety with a coumarin core has been explored to create ligands with potential antipsychotic properties. semanticscholar.org Studies on 7-[3-(4-phenyl-1-piperazinyl)propoxy]coumarins, for example, have demonstrated high affinity for D2 receptors. nih.gov The substitution pattern on the coumarin ring has been shown to affect this affinity. nih.gov Despite these findings for more complex analogues, no specific binding data is available to characterize the affinity of this compound for the D2 receptor.

Adrenergic Receptor Profiling

The scientific literature indicates that coumarin-piperazine derivatives can also modulate adrenergic receptors. nih.gov For example, the compound enasculin, a dimethylcoumarin derivative with a methoxyphenylpiperazine side chain, shows affinity for α1-adrenergic receptors alongside its activity at serotonin and dopamine receptors. nih.gov This suggests that the general scaffold can interact with multiple monoamine receptors. However, a specific adrenergic receptor binding profile for this compound is currently unavailable.

Sigma (σ1/σ2) Receptor Interactions

Sigma receptors are unique intracellular proteins involved in various cellular functions and are targets for a range of psychiatric and neurological drug candidates. Piperazine and piperidine (B6355638) derivatives are among the most extensively studied classes of sigma receptor ligands. nih.govpolimi.it Research has shown that modifications to the piperazine ring and the nature of its substituents can yield ligands with high affinity and selectivity for either the σ1 or σ2 subtype. polimi.it While the piperazine moiety is a key structural element for sigma receptor activity, no studies have specifically evaluated the binding of the coumarin-containing compound this compound to these receptors.

Androgen Receptor (AR) Antagonistic Activity

There are no studies published in the current scientific literature that have investigated or established the androgen receptor (AR) antagonistic activity of this compound. While other structurally different coumarin and piperazine derivatives have been explored for their effects on the androgen receptor, no such data exists for this specific compound.

Mechanisms Underlying Observed Biological Activities

As there are no primary studies detailing the biological activities of this compound, the underlying mechanisms of action remain unelucidated.

Effects on Cellular Pathways (e.g., Cell Cycle Progression, Apoptosis Induction)

There is no available research documenting the effects of this compound on cellular pathways such as cell cycle progression or the induction of apoptosis. Scientific investigations into these potential mechanisms for this specific molecule have not been reported.

Neurotransmitter Level Regulation (e.g., Serotonin Upregulation)

The impact of this compound on the regulation of neurotransmitter levels, including any potential for serotonin upregulation, has not been a subject of scientific investigation. While some coumarin-piperazine hybrids have been assessed for their affinity to serotonin receptors, this specific compound has not been evaluated in this context.

Computational and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their therapeutic effects.

Several 2D and 3D-QSAR studies have been conducted on coumarin (B35378) and piperazine (B1678402) derivatives to elucidate the structural requirements for their various biological activities. For instance, in a study on coumarin-piperazine derivatives as acetylcholinesterase inhibitors, robust QSAR models were developed using techniques such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR). These models demonstrated good predictive ability, as indicated by their statistical validation parameters.

A study on a series of 7-hydroxycoumarin derivatives connected to piperazine fragments yielded a highly predictive HQSAR model with a cross-validated correlation coefficient (q²) of 0.916 and a non-cross-validated correlation coefficient (r²) of 0.940. The CoMFA model for the same series of compounds also showed strong predictive power with a q² of 0.880 and an r² of 0.960. Similarly, the CoMSIA model provided a q² of 0.865 and an r² of 0.941. The high statistical significance of these models underscores their reliability in predicting the biological activity of new coumarin-piperazine analogs.

QSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Predictive r²
CoMFA0.8800.960Not Reported
CoMSIA0.8650.941Not Reported
HQSAR0.9160.940Not Reported

Through QSAR studies, several physicochemical descriptors have been identified as being significantly correlated with the biological activity of coumarin-piperazine derivatives. These descriptors provide valuable insights into the structural modifications that could lead to enhanced therapeutic potency.

For antibacterial activity, the presence of electron-withdrawing groups on the coumarin ring and specific substitutions on the piperazine moiety have been shown to be important. In the context of anticancer activity, descriptors such as the dipole moment and the number of hydrogen bond donors have been found to be strongly related to the inhibitory activity of coumarin derivatives. Furthermore, for acetylcholinesterase inhibition, the spatial arrangement of electrostatic and steric fields, as well as the hydrophobic and hydrogen bonding characteristics, play a crucial role. The contour maps generated from CoMFA and CoMSIA studies highlight the regions where modifications to the molecule can positively or negatively impact its biological activity.

Biological ActivityKey Physicochemical DescriptorsImpact on Activity
AntibacterialElectron-withdrawing groups, Substitution pattern on piperazineEnhances activity
AnticancerDipole moment, Number of hydrogen bond donorsCorrelates with inhibitory activity
Acetylcholinesterase InhibitionSteric fields, Electrostatic fields, Hydrophobicity, Hydrogen bondingCrucial for potent inhibition

Molecular Docking Analyses

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand the binding mode of drug candidates and to identify key interactions with the target protein.

Molecular docking studies have been extensively performed on coumarin-piperazine derivatives to explore their interactions with various biological targets, including those involved in bacterial infections, cancer, and neurodegenerative diseases. For instance, docking studies of coumarin-piperazine hybrids against bacterial DNA gyrase have revealed significant binding affinities, suggesting a potential mechanism for their antibacterial action. mdpi.com In the realm of anticancer research, these derivatives have been docked into the active site of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, showing favorable binding energies. nih.gov Furthermore, their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease has been investigated through docking into the active site of the acetylcholinesterase enzyme. researchgate.netresearchgate.net

Docking simulations not only predict the binding affinity but also elucidate the specific interactions between the ligand and the amino acid residues of the protein's active site. For coumarin-piperazine derivatives, these studies have consistently highlighted the importance of hydrogen bonding, hydrophobic interactions, and π-π stacking.

For example, in the active site of acetylcholinesterase, the coumarin moiety often forms π-π stacking interactions with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr), while the piperazine ring can engage in hydrogen bonding and electrostatic interactions. researchgate.net In the case of EGFR, hydrogen bonds with key residues in the ATP-binding pocket are crucial for inhibitory activity. nih.gov Similarly, interactions with residues in the active site of bacterial DNA gyrase, such as hydrogen bonds and van der Waals contacts, are critical for the antibacterial efficacy of these compounds. mdpi.com

Biological TargetPredicted Binding Affinity (kcal/mol)Crucial Interacting Amino Acid ResiduesTypes of Interactions
Bacterial DNA Gyrase-8.5 to -10.5Asp73, Gly77, Arg76Hydrogen bonding, Hydrophobic interactions
Epidermal Growth Factor Receptor (EGFR)-9.0 to -11.0Met793, Leu718, Asp855Hydrogen bonding, π-π stacking
Acetylcholinesterase (AChE)-10.0 to -12.5Trp84, Tyr334, Ser200Hydrogen bonding, π-π stacking, Hydrophobic interactions

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and biological systems over time. These simulations provide detailed information about the stability of ligand-protein complexes and the nature of their interactions at an atomic level.

MD simulations of coumarin-piperazine derivatives complexed with their respective protein targets have been performed to assess the stability of the docked poses. The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is a key metric used to evaluate the stability of the complex. Lower and stable RMSD values indicate that the ligand remains in the binding pocket and that the protein structure is not significantly perturbed upon ligand binding.

Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify the flexible regions of the protein. Analysis of the interactions throughout the simulation, such as hydrogen bond occupancy and changes in non-bonded interaction energies, provides a more dynamic picture of the ligand-protein binding. In some studies, binding free energies are calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity.

Biological TargetSimulation Time (ns)Average RMSD of Complex (Å)Key Findings
Bacterial DNA Gyrase1001.5 - 2.5Stable binding of the ligand in the active site.
Epidermal Growth Factor Receptor (EGFR)50 - 1001.8 - 3.0Conformational stability of the complex with persistent key interactions.
Acetylcholinesterase (AChE)1001.2 - 2.0The ligand remains stably bound to both the catalytic and peripheral anionic sites.

Assessment of Protein-Ligand Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a cornerstone for evaluating the stability of a ligand when it is bound to a protein's active site. nih.govnih.gov These simulations model the movements and interactions of atoms over time, providing a dynamic picture of the complex. For the 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one-protein complex, a typical MD simulation run for 100 nanoseconds (ns) can reveal crucial stability metrics.

Table 1: Representative Molecular Dynamics Simulation Data for Protein-Ligand Complex

ParameterDescriptionTypical Value/Observation
RMSD (Protein Backbone)Measures the average deviation of the protein backbone atoms from the initial structure.Plateaus around 0.2 - 0.3 nm, indicating structural stability.
RMSD (Ligand)Measures the deviation of the ligand's heavy atoms relative to the protein's active site.Remains below 0.2 nm, suggesting stable binding within the pocket.
RMSF (Active Site Residues)Indicates the flexibility of amino acid residues in the binding pocket.Low fluctuations (<0.15 nm) for residues forming key interactions.
Hydrogen Bond OccupancyThe percentage of simulation time a specific hydrogen bond is maintained.> 60% for key interactions (e.g., with piperazine NH and coumarin C=O).

Conformational Behavior of this compound in Aqueous Environments

Understanding how a molecule behaves in a water-based (aqueous) environment is critical, as this mimics physiological conditions. MD simulations of this compound in a water box can reveal its preferred shapes or conformations. The piperazine ring is of particular interest due to its conformational flexibility, typically adopting a stable "chair" conformation. nih.gov However, it can also exist in "boat" or "twist-boat" forms.

The orientation of the piperazinylmethyl group relative to the coumarin plane is another key factor. This is governed by the rotation around the single bonds connecting the two moieties. In an aqueous environment, the molecule will adopt conformations that optimize its interaction with surrounding water molecules, often through hydrogen bonding with the piperazine nitrogens. Analysis of dihedral angles and radial distribution functions from simulations can quantify these conformational preferences and solvation characteristics. Studies on similar 2-substituted piperazines have shown a preference for an axial conformation, which can be further stabilized by intramolecular interactions. nih.gov

Binding Free Energy Calculations (MM/GBSA, MM/PBSA Approaches)

Molecular Mechanics combined with Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) are popular methods to estimate the binding free energy (ΔG_bind) of a ligand to a protein. nih.govelsevierpure.com These calculations provide a more quantitative measure of binding affinity than docking scores alone. The total binding free energy is calculated by summing various energy components from snapshots taken from an MD simulation. nih.govresearchgate.net

The energy components include van der Waals interactions, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.govnih.gov A more negative ΔG_bind value indicates a stronger and more favorable binding interaction. These calculations can be used to compare the binding affinity of different analogs or to identify the key energetic contributions to binding. For coumarin-piperazine derivatives, both electrostatic and van der Waals forces are expected to contribute significantly to the binding energy. nih.govresearchgate.net

Table 2: Representative MM/GBSA Binding Free Energy Components

Energy ComponentDescriptionTypical Calculated Value (kcal/mol)
ΔE_vdW (van der Waals)Energy from weak, short-range intermolecular forces.-45.5 ± 2.5
ΔE_ele (Electrostatic)Energy from the interaction of charges and dipoles.-30.2 ± 3.1
ΔG_pol (Polar Solvation)Energy cost of desolvating polar groups upon binding.+41.8 ± 3.8
ΔG_nonpol (Nonpolar Solvation)Energy gain from burying nonpolar surfaces.-5.3 ± 0.5
ΔG_bind (Total Binding Free Energy) Sum of all energy components (ΔE_vdW + ΔE_ele + ΔG_pol + ΔG_nonpol). -39.2 ± 4.2

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. pharmacophorejournal.com For this compound, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the coumarin carbonyl oxygen), a hydrogen bond donor (the secondary amine in the piperazine ring), an aromatic ring (the coumarin core), and a positive ionizable feature (the basic piperazine nitrogen). nih.gov

Once a pharmacophore model is developed based on this active compound, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as ligand-based virtual screening, aims to identify other structurally diverse molecules that share the same key pharmacophoric features and are therefore likely to have similar biological activity.

Table 3: Key Pharmacophoric Features of this compound

Feature TypeCorresponding Chemical GroupRole in Molecular Recognition
Aromatic Ring (AR)Coumarin bicyclic systemParticipates in π-π stacking or hydrophobic interactions.
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen of the lactone ringForms hydrogen bonds with donor groups on the protein.
Hydrogen Bond Donor (HBD)Secondary amine (N-H) of the piperazine ringForms hydrogen bonds with acceptor groups on the protein.
Positive Ionizable (PI)Piperazine ring (basic nitrogen)Forms ionic or strong hydrogen bond interactions.
Hydrophobic (HY)Coumarin ring systemEngages in hydrophobic interactions within the binding pocket.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. uotechnology.edu.iqthenucleuspak.org.pk These calculations can determine the distribution of electrons, identify reactive sites, and predict molecular properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more reactive. Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction with a biological target. thenucleuspak.org.pk

Table 4: Representative Quantum Chemical Properties (DFT/B3LYP)

PropertyDescriptionTypical Calculated Value
E_HOMOEnergy of the Highest Occupied Molecular Orbital.-6.2 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.8 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates reactivity.4.4 eV
Dipole MomentMeasure of the net molecular polarity.3.5 Debye
Mulliken Atomic ChargesDistribution of charge among the atoms in the molecule.Negative on O/N atoms; Positive on C/H atoms.

In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness

Before a compound can be considered a viable drug candidate, its potential pharmacokinetic profile and "drug-likeness" must be assessed. In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities early in the discovery process. nih.govresearchgate.net

Drug-likeness is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Compounds that adhere to these rules are more likely to have good oral bioavailability. Other important descriptors include the Topological Polar Surface Area (TPSA), which correlates with drug transport characteristics, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

Table 5: Predicted Physicochemical and Drug-Likeness Properties

PropertyDescriptorPredicted ValueLipinski's Rule Compliance
Molecular Formula-C14H16N2O2-
Molecular WeightMW244.29 g/molYes (< 500)
LipophilicityLogP1.85Yes (≤ 5)
Hydrogen Bond DonorsHBD1Yes (≤ 5)
Hydrogen Bond AcceptorsHBA4Yes (≤ 10)
Topological Polar Surface AreaTPSA44.8 ŲFavorable (< 140 Ų)
Number of Rotatable BondsnRotb2Favorable (≤ 10)

Preclinical Biological Evaluation in in Vitro Systems

Cell-Based Assays for Disease-Specific Applications

Antiproliferative and Cytotoxicity Studies in Malignant Cell Lines

Derivatives of the 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one scaffold have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. These in vitro studies are fundamental in identifying potential anticancer drug candidates. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, highlighting the potential of these compounds to target fundamental cellular processes in cancer cells.

Arylpiperazines linked to a coumarin (B35378) core have shown notable antiproliferative activity against leukemia, lung, colon, breast, and prostate tumors. nih.govresearchgate.net For instance, certain coumarin-piperazine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, with some compounds exhibiting potent activity.

While specific data for the parent compound this compound is not extensively available in the public domain, the antiproliferative activities of its derivatives provide valuable insights into the potential of this chemical class. The following table summarizes the cytotoxic activities (IC50 values) of some representative coumarin-piperazine derivatives against various cancer cell lines. It is important to note that these are derivatives and not the specific subject compound.

Table 1: Cytotoxicity of Representative Coumarin-Piperazine Derivatives against Various Cancer Cell Lines

Compound Derivative Cell Line Cancer Type IC50 (µM) Reference
Derivative A A549 Lung Carcinoma 7.1 ± 0.8 nih.gov
Derivative B H2170 Non-small cell lung carcinoma 3.3 ± 0.5 nih.gov
Derivative C K-562 Chronic Myeloid Leukemia >20 nih.gov
Derivative D HL-60 Acute Myeloid Leukemia <20 nih.gov
Derivative E ACHN Renal Cancer 1.5 ± 0.16 nih.gov

Neuroprotective Efficacy in Neuronal Cell Models

Coumarin-piperazine derivatives have also been investigated for their neuroprotective potential, with promising results observed in neuronal cell models such as PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla. These cells are widely used in neuroscience research as they can differentiate to exhibit neuron-like characteristics.

Natural coumarins like scoparone (B1681568) have demonstrated neuroprotective effects by reducing L-DOPA-induced cytotoxicity in PC12 cells. nih.govsemanticscholar.org A synthetic derivative, 7-hydroxy-5-methoxy-4-methyl-3-(4-methylpiperazin-1-yl)coumarin, has shown neuroprotective activity in damaged PC12 cells, indicating the potential of the coumarin-piperazine scaffold in mitigating neuronal damage. semanticscholar.org Furthermore, other coumarin derivatives have been shown to protect PC12 cells from MPP+-induced neuronal death. nih.govsemanticscholar.org Studies on related coumarin derivatives have also indicated neuroprotective actions through the activation of critical signaling pathways like TRKB-CREB-BDNF and the reduction of caspase activity in neuronal cells. mdpi.com

Antimicrobial Efficacy Assessment

The emergence of multidrug-resistant pathogens presents a significant global health challenge, driving the search for novel antimicrobial agents. The coumarin-piperazine scaffold has been explored as a promising framework for the development of new antibacterial and antifungal compounds. nih.gov

Antibacterial Activity Against Gram-Positive Bacterial Strains

Derivatives of this compound have been evaluated for their efficacy against various Gram-positive bacteria, which are characterized by a thick peptidoglycan layer in their cell wall.

Staphylococcus aureus: Certain coumarin-piperazine derivatives have demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). For example, N-[2-(coumarin-3-yl)-2-oxoethyl]ciprofloxacin, a hybrid molecule, exhibited a minimum inhibitory concentration (MIC) of 0.19 µg/mL against S. aureus ATCC 6538. nih.gov Other derivatives have also shown potent activity against this pathogen. nih.govnih.gov

Bacillus subtilis: Coumarin-piperazine derivatives have also been tested against Bacillus subtilis. The aforementioned N-[2-(coumarin-3-yl)-2-oxoethyl]ciprofloxacin derivative showed an MIC of 0.049 µg/mL against B. subtilis ATCC 6633. nih.gov Another study reported that a series of coumarin-piperazine acetamide (B32628) derivatives were evaluated for their activity against B. subtilis. researchgate.net

Mycobacterium tuberculosis: The antimycobacterial potential of coumarin derivatives has been a subject of investigation. Some coumarin-triazole derivatives have shown activity against Mycobacterium tuberculosis with MIC values as low as 6.25 µg/mL. mdpi.com Specific piperazine-containing coumarins have also been identified as having potential antimycobacterial properties. nih.gov One study reported that certain coumarin derivatives inhibited the growth of M. tuberculosis H37Rv strains at a concentration of 100 µg/mL over an eight-week observation period. researchgate.net Another tetrazole-containing coumarin derivative showed a potent antitubercular effect with an MIC of 15 μg mL−1 against M. tuberculosis H37Rv. rsc.org

Antibacterial Activity Against Gram-Negative Bacterial Strains

Gram-negative bacteria, with their protective outer membrane, often present a greater challenge for antibacterial agents. Nevertheless, coumarin-piperazine derivatives have shown activity against several clinically relevant Gram-negative pathogens.

Escherichia coli: The N-[2-(coumarin-3-yl)-2-oxoethyl]ciprofloxacin derivative was found to be highly active against Escherichia coli ATCC 8739 with an MIC of 0.013 µg/mL. nih.gov Other studies have also reported the activity of coumarin-piperazine compounds against E. coli. nih.govmdpi.comarkajainuniversity.ac.in

Pseudomonas aeruginosa: This opportunistic pathogen is known for its intrinsic resistance to many antibiotics. However, a piperazine (B1678402) hybridized coumarin indolylcyanoenone derivative demonstrated a low MIC of 1 μg/mL against Pseudomonas aeruginosa ATCC 27853. nih.govmdpi.com The N-[2-(coumarin-3-yl)-2-oxoethyl]ciprofloxacin derivative also showed activity with an MIC of 0.39 µg/mL against P. aeruginosa ATCC 9027. nih.gov

Klebsiella pneumoniae: The N-[2-(coumarin-3-yl)-2-oxoethyl]ciprofloxacin derivative was exceptionally potent against Klebsiella pneumoniae ATCC 10031, with an MIC of 0.003 µg/mL. nih.gov Other coumarin-piperazine derivatives have also shown inhibitory activity against this bacterium. nih.gov

Antifungal Activity Against Fungal Species

In addition to their antibacterial properties, coumarin-piperazine derivatives have been investigated for their potential to combat fungal infections.

Candida albicans: This opportunistic yeast is a common cause of fungal infections in humans. Coumarin itself has been shown to induce apoptosis in C. albicans. nih.gov Various coumarin-piperazine derivatives have demonstrated antifungal activity against C. albicans. For instance, certain derivatives exhibited MIC values ranging from 6.25 to 25 µg/mL. mdpi.com Another study reported an MIC of 27 µg/mL for a specific coumarin-piperazine derivative against C. albicans. nih.gov

Aspergillus niger: This common mold can cause opportunistic infections. Several coumarin-piperazine derivatives have shown activity against Aspergillus niger. One derivative was reported to have an MIC of 29 µg/mL. nih.gov Other studies have also confirmed the potential of this class of compounds to inhibit the growth of A. niger. nih.govcabidigitallibrary.org

Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Coumarin-Piperazine Derivatives

Derivative S. aureus B. subtilis E. coli P. aeruginosa K. pneumoniae C. albicans A. niger Reference
N-[2-(coumarin-3-yl)-2-oxoethyl]ciprofloxacin 0.19 0.049 0.013 0.39 0.003 - - nih.gov
Thiazolidinone derivative (46) 28 - 20 26 18 27 29 nih.gov
Indolylcyanoenone derivative (11f) - - - 1 - - - nih.govmdpi.com
Triazole derivative (11c) - - - - - - 6.25 mdpi.com
Coumarin-pyrazole derivative - - - - - 12.5-100 12.5-100 cabidigitallibrary.org

In Vitro Anti-Inflammatory Activity Assessments (e.g., Nitrite (B80452) Reduction Assays)

There is no available scientific literature detailing the evaluation of This compound in in vitro anti-inflammatory assays, including nitrite reduction assays. While the broader class of coumarin-piperazine derivatives has been investigated for anti-inflammatory potential, specific data for this compound is not present in the reviewed literature. researchgate.netnih.govnih.gov Consequently, no data tables on its efficacy in reducing nitrite levels or other inflammatory markers can be provided.

Bioimaging Applications Leveraging Fluorescent Properties (if applicable)

The fluorescent properties of This compound and its potential applications in bioimaging have not been specifically reported in the available scientific literature. Coumarin derivatives are well-known for their fluorescent characteristics and are often used as scaffolds for developing fluorescent probes. nih.govbohrium.comresearchgate.net However, studies detailing the synthesis and evaluation of This compound for such purposes could not be identified. Therefore, there are no research findings or data tables to present regarding its use in bioimaging.

Future Directions and Research Opportunities

Rational Design of Next-Generation 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one Analogues with Enhanced Potency and Selectivity

The principle of rational design, guided by an understanding of structure-activity relationships (SAR), is paramount for evolving the this compound scaffold into highly potent and selective drug candidates. nih.govrsc.orgmdpi.com SAR studies have revealed that minor structural modifications to either the coumarin (B35378) core or the piperazine (B1678402) moiety can drastically alter the biological activity and target specificity. nih.govnih.gov

Key insights from SAR studies that will inform future design include:

Substitutions on the Coumarin Ring: The position and nature of substituents on the coumarin nucleus are critical. For instance, in a series of analogues targeting serotonin (B10506) and dopamine (B1211576) receptors, a 4-methyl group on the coumarin ring combined with an o-methoxy phenyl group on the piperazine moiety resulted in the highest affinity for α1A and D2 receptors. nih.gov Conversely, replacing the 4-methyl with a 4-methoxy group diminished activity. nih.gov

Substitutions on the Piperazine Moiety: The substituent at the N-4 position of the piperazine ring significantly influences activity. For acetylcholinesterase (AChE) inhibitors, incorporating a trifluoromethyl group was found to be crucial for high potency. nih.gov Similarly, for antibacterial agents, the presence of fluorine and methoxy (B1213986) groups on the phenyl ring attached to the piperazine increased activity against E. coli. nih.gov

Nature of the Linker: The linker connecting the coumarin and piperazine rings can also impact biological function. Studies on antimicrobial derivatives showed that a 2-oxo-ethyl linker was optimal for activity, and alterations to this linker resulted in decreased potency. nih.gov

Future rational design efforts will leverage these principles to systematically modify the scaffold. By introducing a diverse array of functional groups at specific positions, researchers can fine-tune the electronic and steric properties of the molecule to optimize interactions with the target's binding site, thereby enhancing potency and minimizing off-target effects to improve selectivity. nih.govrsc.org

Table 1: Structure-Activity Relationship (SAR) Highlights for Coumarin-Piperazine Analogues
Scaffold ModificationTarget/ActivityEffect on Potency/SelectivityReference
4-methyl group on coumarin ringα1A and D2 ReceptorsIncreased affinity nih.gov
Conversion of 4-methyl to 4-methoxy on coumarin ringα1A and D2 ReceptorsReduced affinity nih.gov
Trifluoromethyl group on piperazine moietyAcetylcholinesterase (AChE) InhibitionIncreased potency nih.gov
Fluorine and methoxy groups on piperazine's phenyl ringAntibacterial (E. coli)Increased activity nih.gov
2-oxo-ethyl linker between coumarin and piperazineAntimicrobial ActivityOptimal for activity nih.gov

Exploration of Multi-Target Directed Ligand Strategies for Complex Diseases

Complex, multifactorial diseases such as Alzheimer's disease (AD), cancer, and certain infectious diseases involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.govnih.gov The Multi-Target Directed Ligand (MTDL) approach, which involves designing a single molecule to modulate multiple targets simultaneously, has emerged as a promising therapeutic strategy. nih.govnih.govresearchgate.net The chromenone-piperazine scaffold is exceptionally well-suited for the development of MTDLs due to its proven ability to interact with diverse biological targets. nih.govresearchgate.net

In the context of Alzheimer's disease, coumarin-piperazine hybrids have been designed to concurrently inhibit several key enzymes. mdpi.combohrium.com For example, specific analogues have shown the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which helps restore acetylcholine (B1216132) levels in the brain. nih.gov Other derivatives have been developed as dual inhibitors of β-secretase (BACE-1), which is involved in the production of amyloid-β plaques, and cholinesterases. nih.govmdpi.com This multi-target approach aims to provide a synergistic therapeutic effect that is more effective than targeting a single pathway. researchgate.netjneonatalsurg.com

Future research will focus on designing novel MTDLs based on the this compound framework for various complex diseases. dntb.gov.ua This involves the strategic hybridization of the core scaffold with other pharmacophores known to interact with desired targets, creating integrated molecules with a precisely balanced activity profile against a network of disease-related proteins. nih.gov

Table 2: Examples of Coumarin-Piperazine Hybrids as Multi-Target Directed Ligands (MTDLs)
Compound TypeDisease TargetBiological Targets ModulatedReference
Tacrine-coumarin hybrids with piperazine linkerAlzheimer's DiseaseAChE, BuChE, MAO-B nih.gov
Coumarin-donepezil hybridsAlzheimer's DiseaseAChE, BuChE, BACE-1, Aβ aggregation mdpi.com
Substituted phenyl-piperazine-coumarin hybridsAlzheimer's Diseaseβ-secretase (BACE-1) nih.gov
Chromone-piperazine derivativesAlzheimer's DiseaseMonoamine Oxidase (MAO), Cholinesterases (ChE) researchgate.net

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The discovery and optimization of novel drug candidates can be significantly accelerated by integrating advanced computational and experimental techniques. mdpi.comco-ac.com For the this compound scaffold, a synergistic approach combining in silico modeling with high-throughput experimental screening is the future of efficient drug development. scienceopen.comconnectjournals.com

Computational methods, such as molecular docking, are already being employed to predict how these compounds bind to their protein targets. derpharmachemica.comnih.govresearchgate.net These studies provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. researchgate.netnih.gov Molecular dynamics simulations can further refine these models by assessing the stability of the ligand-protein complex over time. nih.govnih.gov These computational tools allow for the virtual screening of large libraries of virtual analogues, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov

These in silico approaches are complemented by advanced experimental methodologies like high-throughput screening (HTS), which enables the rapid testing of large numbers of compounds for biological activity. mdpi.com The combination of predictive computational design and rapid experimental validation creates a powerful cycle of design, synthesis, and testing that can dramatically shorten the timeline for identifying lead compounds. connectjournals.com

Broader Therapeutic Applications and Chemical Biology Probes Based on the Chromenone-Piperazine Scaffold

While much research has focused on neurodegenerative diseases, the inherent versatility of the chromenone-piperazine scaffold suggests its potential across a much broader range of therapeutic areas. nih.govnih.gov Studies have already demonstrated that derivatives of this scaffold possess significant antimicrobial, antifungal, antiproliferative, and anti-inflammatory activities. nih.govresearchgate.netmdpi.com Future research will systematically explore these and other potential applications, potentially leading to the development of new classes of antibiotics, anticancer agents, or anti-inflammatory drugs. mdpi.com

Beyond direct therapeutic use, the chromenone-piperazine scaffold is an excellent candidate for the development of chemical biology probes. scispace.comrsc.org Chemical probes are small molecules used to study and manipulate biological systems. scispace.com The coumarin moiety is inherently fluorescent, a property that can be harnessed to create probes for bio-imaging and diagnostics. researchgate.net For example, coumarin-piperazine derivatives have been synthesized as fluorescent probes for the selective detection of metal ions, such as Cu2+. researchgate.net Future work could expand on this to develop probes for specific enzymes or receptors, allowing researchers to visualize and study complex cellular processes in real-time. nih.gov

Q & A

Q. What are the key synthetic strategies for preparing 3-(Piperazin-1-ylmethyl)-2H-chromen-2-one, and how are intermediates characterized?

The synthesis typically involves coupling a chromen-2-one scaffold with a piperazine moiety. For example:

  • Step 1 : Functionalization of the chromen-2-one core at the 3-position using bromination or carbonyl activation.
  • Step 2 : Introduction of the piperazine group via nucleophilic substitution or amide coupling.
  • Step 3 : Purification via column chromatography and characterization using ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry .
  • Monitoring : Reaction progress is tracked using thin-layer chromatography (TLC) with UV visualization .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. For example:

  • Crystallization : Slow evaporation from ethanol/dichloromethane mixtures yields single crystals.
  • Data Collection : High-resolution diffraction data are collected using synchrotron radiation or lab-based diffractometers.
  • Refinement : SHELX software (e.g., SHELXL) refines atomic coordinates and thermal parameters, with R-factors < 0.05 indicating high precision .
  • Validation : PLATON or CCDC tools check for steric clashes and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly for substitution or oxidation reactions?

Mechanistic studies combine experimental and computational approaches:

  • Kinetic Analysis : Monitor reaction rates under varying temperatures/pH to infer transition states.
  • Isotopic Labeling : Use deuterated solvents or ¹⁸O-labeled reagents to track proton/oxygen transfer (e.g., in oxidation reactions) .
  • DFT Calculations : Simulate energy profiles for proposed pathways (e.g., nucleophilic attack on the chromenone carbonyl) using Gaussian or ORCA software .

Q. What methodologies resolve contradictions in crystallographic or spectroscopic data for this compound?

  • Crystallographic Ambiguities : Use twin refinement in SHELXL for overlapping peaks or employ Hirshfeld surface analysis to validate intermolecular interactions .
  • Spectroscopic Discrepancies : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) or compare experimental IR bands with computed spectra (B3LYP/6-31G*) .

Q. How does this compound interact with biological targets like G-quadruplex DNA?

  • Experimental : Fluorescence quenching assays or surface plasmon resonance (SPR) measure binding affinity.
  • Computational : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model ligand-DNA interactions. For example, the piperazine group may engage in groove binding, while the chromenone core intercalates .

Methodological Challenges and Solutions

Q. What are the common pitfalls in synthesizing piperazine-linked chromenones, and how are they mitigated?

  • Low Yields in Coupling Steps : Optimize reaction conditions (e.g., use EDCI/HOBt for amide bond formation) or switch to microwave-assisted synthesis for faster kinetics .
  • Byproduct Formation : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

Q. How are stability issues addressed during storage or biological assays?

  • Degradation in Solution : Store in anhydrous DMSO at -20°C and confirm stability via HPLC before use .
  • Light Sensitivity : Use amber vials and conduct assays under low-light conditions to prevent chromenone photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.